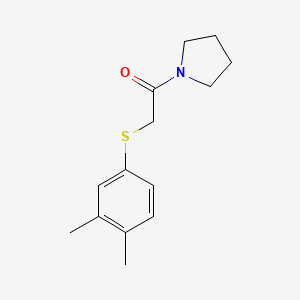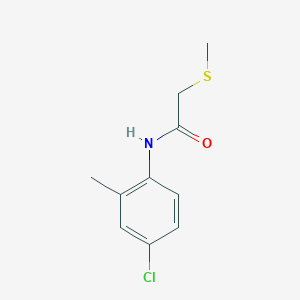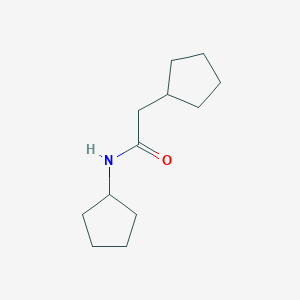
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide, also known as compound 1, is a novel chemical compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been shown to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain and reward, and its activation by 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamides such as morphine and fentanyl can lead to addiction and dependence. Compound 1 may have a lower potential for addiction and dependence due to its partial agonist activity.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 has analgesic effects in animal models of pain. It has also been shown to reduce the severity of withdrawal symptoms in animal models of opioid dependence. Additionally, 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 has been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. However, one limitation of using 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 is its partial agonist activity, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1. One area of interest is the development of more potent and selective 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamides that target the mu-opioid receptor. Another area of interest is the investigation of the potential therapeutic applications of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 in the treatment of opioid addiction and withdrawal. Additionally, further studies are needed to understand the mechanism of action of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 and its effects on other neurotransmitter systems.
Conclusion:
In conclusion, 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 is a novel chemical 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide in the fields of neuroscience and pharmacology.
Métodos De Síntesis
Several methods have been reported for the synthesis of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1. One of the most common methods involves the reaction of 3-fluorobenzoyl chloride with N-methyl-N-(thiophen-3-ylmethyl)amine in the presence of a base such as triethylamine. This reaction yields 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 as a white solid with a high yield.
Aplicaciones Científicas De Investigación
Compound 1 has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have an affinity for opioid receptors, which are involved in the modulation of pain, reward, and addiction. Studies have also suggested that 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 may have potential as a therapeutic agent for the treatment of opioid addiction and withdrawal.
Propiedades
IUPAC Name |
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(8-10-5-6-17-9-10)13(16)11-3-2-4-12(14)7-11/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTQKKSEAQMVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)











![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
